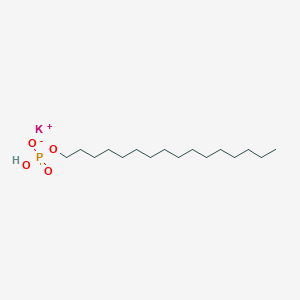
potassium;hexadecyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “potassium;hexadecyl hydrogen phosphate” is known as 1-Ethyl-3-methylimidazolium chloride. It is an ionic liquid that has gained attention due to its unique properties and potential applications in various fields. The compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms, making it a derivative of imidazole. The ethyl and methyl groups are substituted at the two nitrogen atoms, giving it distinct chemical characteristics .
准备方法
1-Ethyl-3-methylimidazolium chloride can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with ethyl chloride and methyl chloride under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
In industrial production, the synthesis of 1-Ethyl-3-methylimidazolium chloride often involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
1-Ethyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of imidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions. These reactions are usually carried out in polar solvents like water or dimethyl sulfoxide.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
科学研究应用
Scientific Research Applications
-
Chromatography
- Potassium hexadecyl hydrogen phosphate is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It serves as a mobile phase additive in reverse phase HPLC methods, enhancing the resolution of analytes. The typical mobile phase consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility .
- Pharmacokinetics
-
Emulsification
- In the personal care industry, potassium hexadecyl hydrogen phosphate acts as an emulsifying agent. It stabilizes oil-in-water emulsions, making it ideal for challenging formulations such as sunscreens and skin care products. Its unique microdomain technology allows it to accommodate high loads of pigments and oils while maintaining stability .
Case Study 1: HPLC Method Development
A study conducted by SIELC Technologies demonstrated the effectiveness of potassium hexadecyl hydrogen phosphate in developing a robust HPLC method for separating complex mixtures. The method showed improved resolution and scalability, making it suitable for both analytical and preparative applications.
Case Study 2: Personal Care Formulations
Research published by Univar Solutions highlighted the use of potassium hexadecyl hydrogen phosphate in formulating high-performance skin care products. The study found that products containing this compound exhibited enhanced stability and sensory properties compared to those formulated with traditional emulsifiers .
作用机制
The mechanism by which 1-Ethyl-3-methylimidazolium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets and pathways, including:
Solvation: Its ability to dissolve a wide range of substances allows it to act as a solvent in chemical reactions and biological processes.
Catalysis: The compound can act as a catalyst by stabilizing transition states and intermediates in chemical reactions, thereby increasing the reaction rate.
Stabilization: In biological systems, 1-Ethyl-3-methylimidazolium chloride can stabilize proteins and nucleic acids, preventing their degradation and enhancing their functionality.
相似化合物的比较
1-Ethyl-3-methylimidazolium chloride can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a longer alkyl chain, which affects its solubility and melting point. It is also used in similar applications but may have different properties due to the longer chain.
1-Ethyl-2,3-dimethylimidazolium chloride: The additional methyl group in this compound can influence its reactivity and stability. It may be used in specialized applications where specific properties are required.
1-Methyl-3-propylimidazolium chloride: This compound has a different alkyl chain length, which can affect its physical and chemical properties. It is used in various industrial and research applications.
The uniqueness of 1-Ethyl-3-methylimidazolium chloride lies in its balance of properties, making it versatile and suitable for a wide range of applications.
属性
IUPAC Name |
potassium;hexadecyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGVATURDVPNOZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34KO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














